5-Bromo-2-(chloromethyl)-1H-indole

Catalog No.
S14112400
CAS No.
M.F
C9H7BrClN
M. Wt
244.51 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
5-Bromo-2-(chloromethyl)-1H-indole

Product Name

5-Bromo-2-(chloromethyl)-1H-indole

IUPAC Name

5-bromo-2-(chloromethyl)-1H-indole

Molecular Formula

C9H7BrClN

Molecular Weight

244.51 g/mol

InChI

InChI=1S/C9H7BrClN/c10-7-1-2-9-6(3-7)4-8(5-11)12-9/h1-4,12H,5H2

InChI Key

SABCOQFBFYZNPW-UHFFFAOYSA-N

Canonical SMILES

C1=CC2=C(C=C1Br)C=C(N2)CCl

5-Bromo-2-(chloromethyl)-1H-indole is a synthetic organic compound that features a bromine atom and a chloromethyl group attached to an indole ring. The indole structure consists of a fused benzene and pyrrole ring, making it an important scaffold in medicinal chemistry. The presence of halogen substituents like bromine and chloromethyl enhances the compound's reactivity, allowing it to participate in various

, including:

  • Substitution Reactions: The bromine and chloromethyl groups can be replaced by nucleophiles, such as amines or alcohols, under basic conditions.
  • Electrophilic Aromatic Substitution: The indole nitrogen can be protonated under acidic conditions, making positions on the ring more reactive for electrophilic attack.
  • Oxidation and Reduction: The compound can be oxidized to form different derivatives or reduced to alter its functional groups.

Common reagents for these reactions include sodium hydroxide for nucleophilic substitutions and various acids for electrophilic substitutions.

The biological activity of 5-Bromo-2-(chloromethyl)-1H-indole has been explored in several studies. Compounds based on the indole structure are known for their diverse pharmacological properties, including:

  • Antibacterial Activity: Indole derivatives have shown potential as antibacterial agents against various pathogens. For instance, certain 5-bromoindole derivatives exhibit significant activity against Gram-negative bacteria .
  • Anticancer Properties: Some studies suggest that indole compounds can inhibit cancer cell proliferation by interfering with cell signaling pathways.
  • Neuroprotective Effects: Indoles have been investigated for their ability to protect neuronal cells from oxidative stress.

The synthesis of 5-Bromo-2-(chloromethyl)-1H-indole typically involves several steps:

  • Bromination: Indole is treated with bromine under controlled conditions to introduce the bromine atom at the 5-position.
  • Chloromethylation: The brominated product is then reacted with formaldehyde and hydrochloric acid to introduce the chloromethyl group at the 2-position.

These steps can be performed using various solvents and catalysts to optimize yield and purity .

5-Bromo-2-(chloromethyl)-1H-indole has several applications in:

  • Pharmaceutical Research: Due to its biological activities, it serves as a lead compound for developing new drugs.
  • Chemical Synthesis: It is used as an intermediate in synthesizing more complex organic molecules.
  • Material Science: Its unique properties make it suitable for developing new materials with specific functionalities.

Studies on the interactions of 5-Bromo-2-(chloromethyl)-1H-indole with biological targets reveal its potential mechanisms of action:

  • Enzyme Inhibition: It can inhibit specific enzymes by binding to their active sites, affecting metabolic pathways.
  • DNA Intercalation: The compound may intercalate into DNA strands, impacting replication and transcription processes.
  • Modulation of Signaling Pathways: It influences cellular signaling by interacting with receptors or other proteins involved in signaling cascades .

Several compounds share structural similarities with 5-Bromo-2-(chloromethyl)-1H-indole. Here are some notable examples:

Compound NameStructural FeaturesUnique Properties
5-Bromo-2-(chloromethyl)-1H-indoleIndole ring with bromine and chloromethyl groupsVersatile reactivity due to halogen substituents
5-BromoindoleIndole ring with a single bromine at the 5-positionPrimarily used in biological studies
5-Bromo-2-(chloromethyl)-1,3-benzothiazoleBenzothiazole ring instead of indoleExhibits different reactivity patterns
6-BromoindoleBromination at the 6-positionDifferent biological activity profile

Uniqueness

The uniqueness of 5-Bromo-2-(chloromethyl)-1H-indole lies in its specific arrangement of bromine and chloromethyl groups on the indole structure, which significantly affects its chemical reactivity and biological activity. This compound's ability to participate in diverse

Halogenated indoles have been integral to organic synthesis since the early 20th century, with seminal work by Fischer and Löwenberg establishing indole as a privileged scaffold. The discovery of naturally occurring halogenated indole alkaloids, such as the aplicyanins and psammopemmins from marine invertebrates, highlighted their biological significance. These compounds often exhibit potent antimicrobial and cytotoxic activities, attributed to the halogen atoms’ role in enhancing molecular interactions with biological targets. For instance, brominated indoles like 5-bromo-2-(chloromethyl)-1H-indole mimic the structural motifs of marine-derived alkaloids, enabling synthetic access to novel bioactive agents. The development of green halogenation methods, such as oxone–halide-mediated reactions, further expanded the accessibility of halogenated indoles, reducing reliance on hazardous reagents.

Chemical Classification and Nomenclature of 5-Bromo-2-(chloromethyl)-1H-indole

5-Bromo-2-(chloromethyl)-1H-indole belongs to the class of 1H-indoles substituted with halogen and alkyl halide groups. Its IUPAC name derives from the indole backbone numbered to prioritize the bromine atom at position 5 and the chloromethyl group at position 2. The molecular formula is C$$9$$H$$7$$BrClN, with a molecular weight of 244.52 g/mol. Key structural features include:

FeatureDescription
Indole coreBicyclic structure with a six-membered benzene ring fused to a pyrrole ring
5-Bromo substitutionBromine atom at position 5, enhancing electrophilic reactivity
2-Chloromethyl group-CH$$_2$$Cl substituent at position 2, enabling nucleophilic substitution

The chloromethyl group’s reactivity facilitates further derivatization, such as nucleophilic displacement with amines or hydrazines, to yield pharmacologically relevant intermediates.

Significance in Modern Organic Synthesis Methodologies

The synthesis of 5-bromo-2-(chloromethyl)-1H-indole exemplifies advancements in regioselective halogenation and cross-coupling strategies. Key methodologies include:

  • Larock Indole Synthesis: Palladium-catalyzed annulation of ortho-iodoanilines with alkynes enables efficient construction of the indole core. For example, coupling 2-iodo-5-bromoaniline with propargyl chloride derivatives yields 2-chloromethyl-substituted indoles.
  • Oxone–Halide Halogenation: This green method employs oxone (KHSO$$_5$$) with halide salts to generate reactive halogenating species in situ. For N-protected indoles, electron-withdrawing groups (EWGs) direct halogenation to the C2 position, as seen in the synthesis of 5-bromo-2-(chloromethyl)-1H-indole.

The compound’s utility is further demonstrated in:

  • Suzuki–Miyaura Coupling: The bromine atom serves as a handle for cross-coupling with boronic acids, enabling aryl–aryl bond formation.
  • Nucleophilic Substitution: The chloromethyl group undergoes displacement with amines, thiols, or alkoxides to generate diverse analogs.

Role in Medicinal Chemistry Innovation

In medicinal chemistry, 5-bromo-2-(chloromethyl)-1H-indole acts as a precursor to bioactive molecules. Its halogenated structure enhances binding affinity to hydrophobic enzyme pockets, while the chloromethyl group permits covalent targeting of nucleophilic residues. Applications include:

  • Anticancer Agents: Analogues such as CBI-TMI, derived from chloromethylindoles, exhibit picomolar cytotoxicity against ovarian cancer cells by alkylating DNA minor grooves.
  • Antitubercular Compounds: Derivatives targeting enoyl-acyl carrier protein reductase (InhA) show MIC values of 0.78 μg/mL against Mycobacterium tuberculosis.
  • Anti-Inflammatory Drugs: COX-2 inhibitors derived from this scaffold demonstrate IC$$_{50}$$ values surpassing ibuprofen, highlighting their therapeutic potential.

The compound’s adaptability underscores its centrality in designing next-generation therapeutics with improved efficacy and selectivity.

XLogP3

2.7

Hydrogen Bond Donor Count

1

Exact Mass

242.94504 g/mol

Monoisotopic Mass

242.94504 g/mol

Heavy Atom Count

12

Dates

Last modified: 08-10-2024

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